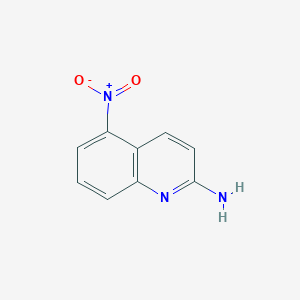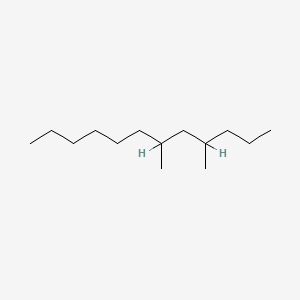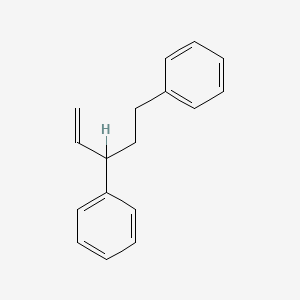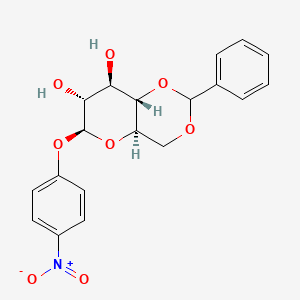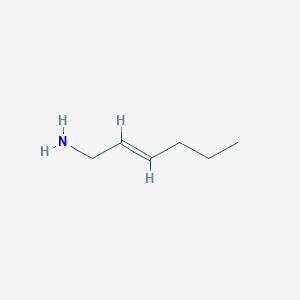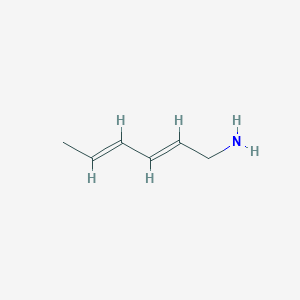![molecular formula C17H12BrN3O2 B3274651 methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 612051-62-4](/img/structure/B3274651.png)
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
概要
説明
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a synthetic organic compound belonging to the indolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
作用機序
Target of Action
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate, is a compound that has been synthesized and studied for its potential applications in optoelectronic devices Compounds with similar structures, such as indolo[2,3-b]quinoxaline derivatives, have been reported to interact with dna molecules .
Mode of Action
It is known that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, can bind non-covalently to dna molecules . This interaction could potentially lead to changes in the DNA structure or function, although the specific effects would depend on the exact nature of the interaction.
Biochemical Pathways
Given the potential dna-binding properties of similar compounds , it is possible that this compound could affect pathways related to DNA replication, transcription, or repair
Pharmacokinetics
The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions.
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines
Action Environment
The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions. The nature of the solvent used has been found to strongly affect the compound’s electronic absorption and emission spectra , indicating that the solvent environment could potentially influence the compound’s action.
準備方法
The synthesis of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the cyclocondensation of isatin derivatives with o-phenylenediamine, followed by bromination and esterification reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
科学的研究の応用
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several scientific research applications:
類似化合物との比較
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be compared with other indolo[2,3-b]quinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and biological activities.
9-bromo-6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the ester group, affecting its solubility and reactivity.
6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline: Exhibits significant antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
特性
IUPAC Name |
methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYZYLSDPJKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


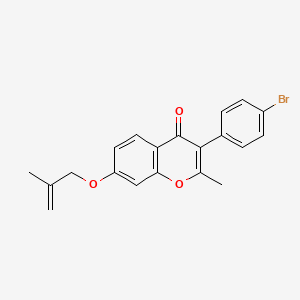
![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)
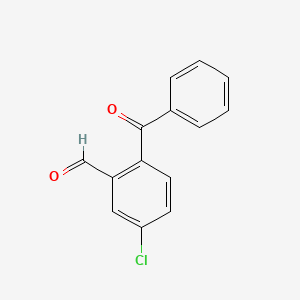
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)

![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)
